2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpiperidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Methylpiperidin-1-yl)quinoline-4-carboxylic acid: Contains a quinoline ring, offering different electronic properties.
Uniqueness
2-(2-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-4-2-3-7-14(8)11-12-6-5-9(13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
InChI Key |
SFZBUSLAVRIXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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